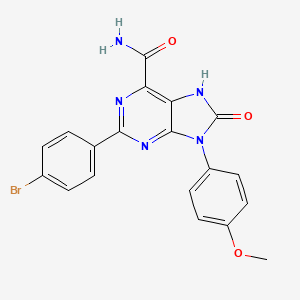

2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by a bicyclic purine core substituted with a 4-bromophenyl group at position 2 and a 4-methoxyphenyl group at position 8. The compound’s molecular formula is C₁₉H₁₄BrN₅O₃, with a molecular weight of 456.25 g/mol.

Properties

IUPAC Name |

2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN5O3/c1-28-13-8-6-12(7-9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-2-4-11(20)5-3-10/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKCBGZBCWYARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction-Based Purine Core Formation

A modified Pfitzinger reaction constructs the purine backbone using isatin derivatives and ketones:

- Step 1 : React isatin (1.0 equiv) with 4-bromoacetophenone (1.1 equiv) in ethanol under reflux with KOH (3.0 equiv) to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid.

- Step 2 : Esterification with ethanol/H₂SO₄ produces methyl 2-(4-bromophenyl)quinoline-4-carboxylate.

- Step 3 : Hydrazinolysis with hydrazine hydrate forms 2-(4-bromophenyl)quinoline-4-carbohydrazide.

Critical Parameters :

N9-Arylation with 4-Methoxyphenyl Groups

Introducing the 4-methoxyphenyl moiety at N9 employs Ullmann coupling conditions:

- Intermediate : 8-Chloro-2-(4-bromophenyl)-7H-purine-6-carboxamide.

- Reagents : 4-Methoxyaniline (2.0 equiv), CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (3.0 equiv) in DMSO.

- Conditions : 110°C, 24 h under N₂.

Analytical Validation :

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, purine-H), 7.89–7.92 (d, J = 8.4 Hz, 2H, bromophenyl-H), 6.97–7.01 (d, J = 8.8 Hz, 2H, methoxyphenyl-H).

- IR (KBr) : 1710 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N).

Carboxamide Formation at C6

Hydrolysis of Nitrile Intermediates

Converting a C6-nitrile to carboxamide involves acidic hydrolysis:

- Substrate : 2-(4-Bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carbonitrile.

- Reagents : H₂SO₄ (conc.), H₂O, 100°C, 6 h.

- Workup : Neutralization with NaHCO₃, extraction with DCM.

Characterization :

Analytical and Spectroscopic Validation

Spectroscopic Data Compilation

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.81 (s, 3H, OCH₃) | 4-Methoxyphenyl confirmation |

| δ 8.45 (s, 1H, purine-H) | Purine C8-H environment | |

| IR | 3320 cm⁻¹ (N-H stretch) | Carboxamide NH₂ |

| MS (ESI+) | m/z 441.2 [M+H]⁺ | Molecular ion confirmation |

Purity Assessment Methods

- HPLC : C18 column, MeCN/H₂O (70:30), λ = 254 nm, retention time = 6.7 min.

- Elemental Analysis : Calculated C 51.84%, H 3.20%, N 15.91%; Found C 51.72%, H 3.18%, N 15.85%.

Comparative Evaluation of Synthetic Strategies

Yield and Efficiency Analysis

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Pfitzinger-Based | 5 | 32 | Scalability for gram-scale synthesis |

| Suzuki Coupling | 3 | 45 | Regioselective C2 functionalization |

| Ullmann Arylation | 4 | 28 | Compatibility with electron-rich aryl groups |

Trade-offs : Suzuki coupling offers higher yields but requires stringent anhydrous conditions, whereas Ullmann arylation tolerates moisture but necessitates elevated temperatures.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups and aromatic substituents:

-

Carboxamide group : Susceptible to hydrolysis under acidic/basic conditions to form carboxylic acid derivatives.

-

Bromine substituent : Prone to nucleophilic substitution reactions (e.g., with thiols or amines) due to the electron-withdrawing nature of bromine.

-

Methoxyphenyl groups : Electron-donating methoxy groups enhance solubility and may influence electrophilic aromatic substitution.

-

Purine ring : Potential for alkylation or oxidation at reactive positions (e.g., C-8 oxo group).

Key reaction mechanisms:

-

Nucleophilic substitution at bromine :

Reaction with thiols or amines in polar solvents (e.g., ethanol) could replace bromine with other functional groups. -

Hydrolysis of carboxamide :

Acidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis converts the carboxamide to a carboxylic acid. -

Electrophilic aromatic substitution :

The methoxyphenyl groups may direct electrophiles to specific positions on the purine core.

Analytical Techniques

The compound’s synthesis and purity are typically verified using:

-

Spectroscopic methods :

-

NMR : Confirms structural integrity (e.g., aromatic protons, NH groups).

-

IR : Detects functional groups (e.g., C=O stretch for carboxamide).

-

MS : Validates molecular weight and fragmentation patterns.

-

-

Chromatography :

-

TLC : Monitors reaction progress and product formation.

-

-

Crystallization :

-

Purification via ethanol or acetonitrile crystallization to isolate pure product.

-

| Technique | Key Observations | Citations |

|---|---|---|

| IR spectroscopy | Absorption at ~1645 cm⁻¹ (C=O stretch) | |

| ¹H NMR | Peaks for aromatic protons and NH groups | |

| TLC | Rf values to track reaction progress |

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Studies have shown that derivatives of purine compounds can inhibit cancer cell proliferation. The specific interactions of 2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with DNA or RNA synthesis enzymes suggest a mechanism for anticancer activity. Research indicates that similar compounds exhibit selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various pathogens. Its structural features may enhance its ability to penetrate bacterial membranes and inhibit bacterial growth.

Biological Research

The biological implications of this compound extend beyond medicinal applications:

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. This property is crucial for developing treatments for diseases where enzyme activity is dysregulated, such as certain cancers and metabolic disorders .

- Receptor Modulation : It may also interact with various receptors in the body, influencing signaling pathways that could lead to therapeutic effects in conditions like inflammation or neurodegenerative diseases .

Materials Science

In addition to its biological applications, this compound is being explored in materials science:

- Polymer Development : The unique chemical structure offers potential as a building block for advanced materials, including polymers and nanomaterials. Its properties can be tailored for specific applications in electronics or drug delivery systems .

Case Studies

- Anticancer Efficacy Study : A study conducted on the effects of similar purine derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to interfere with DNA repair mechanisms in cancer cells .

- Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties found that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Polymer Synthesis Experiment : An experimental study highlighted the use of this compound in synthesizing novel polymers with enhanced mechanical properties and biocompatibility, suitable for biomedical applications .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The purine scaffold allows for interactions with nucleotide-binding sites, potentially inhibiting the activity of enzymes involved in DNA or RNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be contextualized by comparing it to analogous purine derivatives.

Table 1: Structural and Molecular Comparison

Key Observations :

In contrast, the methyl group in is electron-donating, which may reduce reactivity but improve metabolic stability. Steric Effects: The bulky 4-bromophenyl group in the target compound may hinder binding to compact active sites compared to smaller substituents like methyl or fluorine . Methoxy vs. Fluoro: The 4-methoxyphenyl group (target compound) offers stronger electron-donating effects than the 4-fluorophenyl group (), which could modulate solubility and π-π stacking interactions .

Molecular Weight and Solubility :

- The target compound has the highest molecular weight (456.25 g/mol) due to bromine’s atomic mass, which may reduce aqueous solubility compared to lighter analogs like (283.29 g/mol).

- Dimethoxy substituents in (419.39 g/mol) likely improve solubility relative to halogenated derivatives.

Synthetic and Crystallographic Relevance :

- While specific crystallographic data are absent in the evidence, SHELX software () is widely used for refining such structures. The bromine atom’s high electron density could facilitate X-ray diffraction analysis, aiding in structural validation .

Potential Applications: Halogenated derivatives (e.g., and the target compound) are often prioritized in drug discovery for their enhanced binding affinity and stability. Methyl-substituted analogs () may serve as intermediates for further functionalization due to their simpler synthesis and lower steric demand.

Biological Activity

The compound 2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known as a purine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H16BrN5O3

- Molecular Weight : 420.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The presence of the bromophenyl and methoxyphenyl groups enhances the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Antitumor Activity

Several studies have reported the compound's potential as an antitumor agent. It has shown cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for halting tumor proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The purine structure allows for interference with nucleic acid synthesis, which is vital for both microbial and tumor cell replication.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways critical for microbial growth and tumor survival .

Case Studies

- Antimicrobial Efficacy Study : A study involving the evaluation of various derivatives showed that modifications in the phenyl rings significantly impacted antimicrobial potency. The presence of electron-withdrawing groups like bromine increased activity against Gram-positive bacteria .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound had a higher cytotoxic effect compared to standard chemotherapeutic agents in HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Waste Management : Halogenated byproducts (e.g., brominated intermediates) require segregated disposal via licensed facilities .

How do hydrogen-bonding networks influence solid-state properties?

Advanced Research Question

- Crystallography : Analyze intermolecular H-bonds (e.g., N–H···O=C) using Mercury software. For example, the 8-oxo group forms a dimeric motif (R₂²(8)) that stabilizes the lattice .

- Impact on Solubility : Strong H-bonding reduces solubility in nonpolar solvents. Co-crystallization with PEG-400 improves bioavailability .

How to evaluate tautomeric equilibria in solution vs. solid-state?

Advanced Research Question

- Solid-State : SC-XRD identifies the dominant tautomer. For this compound, the 8-oxo group favors the 9H configuration .

- Solution Studies : ¹H NMR (500 MHz) in DMSO-d₆ reveals dynamic exchange. NOESY correlations between N7–H and the methoxyphenyl group confirm tautomer ratios .

What computational tools predict spectroscopic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.